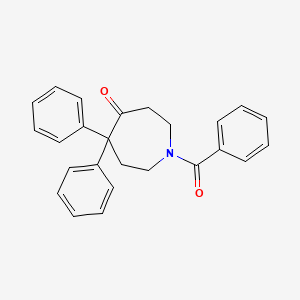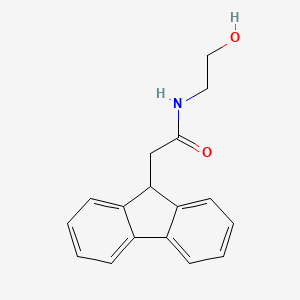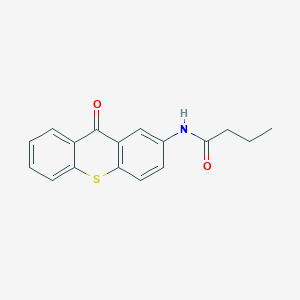
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide is a chemical compound that belongs to the thioxanthone family. Thioxanthones are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound, in particular, has garnered attention for its potential use as a photoinitiator in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide typically involves the reaction of thioxanthone derivatives with butanamide. One common method includes the aza-Michael addition reaction, where thioxanthone derivatives react with butanamide under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
科学的研究の応用
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization processes, particularly in the formation of photopolymerized networks.
Biology: Investigated for its potential use in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
作用機序
The mechanism of action of N-(9-Oxo-9H-thioxanthen-2-YL)butanamide primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species such as free radicals. These reactive species then initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets and pathways involved include the activation of carbonyl groups and the generation of radical intermediates .
類似化合物との比較
Similar Compounds
N-(9-Oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthone derivative used as a photoinitiator.
2-Isopropylthioxanthone: Known for its high efficiency as a photoinitiator in various polymerization processes.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Used in similar applications but with different photophysical properties.
Uniqueness
N-(9-Oxo-9H-thioxanthen-2-YL)butanamide stands out due to its specific structural features that enhance its photoinitiating capabilities. Its unique combination of thioxanthone and butanamide moieties allows for efficient light absorption and radical generation, making it highly effective in initiating polymerization reactions under various conditions .
特性
CAS番号 |
854161-35-6 |
|---|---|
分子式 |
C17H15NO2S |
分子量 |
297.4 g/mol |
IUPAC名 |
N-(9-oxothioxanthen-2-yl)butanamide |
InChI |
InChI=1S/C17H15NO2S/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |
InChIキー |
OAEIABSGCJKCJD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


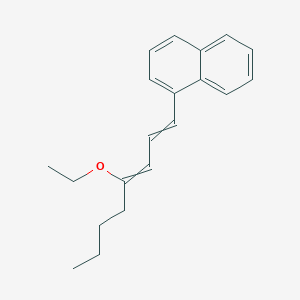
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
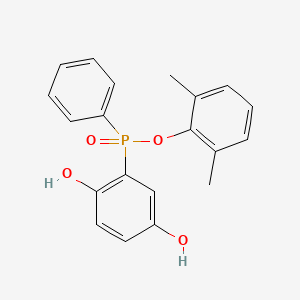
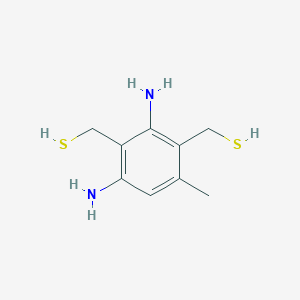
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
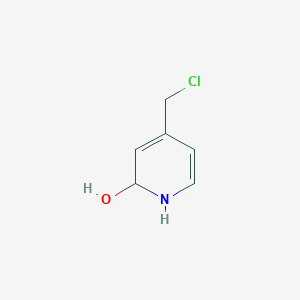
![1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one](/img/structure/B14182765.png)
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)
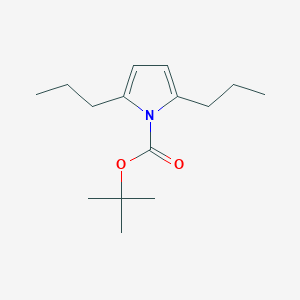
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)
